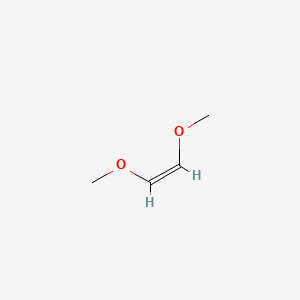
(Z)-1,2-dimethoxyethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1,2-Dimethoxyethene is an organic compound characterized by the presence of a double bond between two carbon atoms, each bonded to a methoxy group. This compound is a geometric isomer, specifically the Z-isomer, where the methoxy groups are on the same side of the double bond. This configuration can significantly influence the compound’s physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
(Z)-1,2-Dimethoxyethene can be synthesized through various methods. One common approach involves the reaction of ethene with methanol in the presence of a catalyst. This process typically requires specific conditions such as elevated temperatures and pressures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. Catalysts such as acidic or basic substances can be employed to enhance the reaction rate and selectivity towards the desired Z-isomer.
化学反应分析
Types of Reactions
(Z)-1,2-Dimethoxyethene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 1,2-dimethoxyethane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.
Major Products
Oxidation: Produces compounds like methoxyacetaldehyde or methoxyacetic acid.
Reduction: Results in 1,2-dimethoxyethane.
Substitution: Can yield various substituted derivatives depending on the nucleophile used.
科学研究应用
(Z)-1,2-Dimethoxyethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which (Z)-1,2-dimethoxyethene exerts its effects involves interactions with various molecular targets. The double bond and methoxy groups can participate in chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic addition, nucleophilic substitution, and radical reactions.
相似化合物的比较
Similar Compounds
(E)-1,2-Dimethoxyethene: The E-isomer where the methoxy groups are on opposite sides of the double bond.
1,2-Dimethoxyethane: A saturated analog with single bonds between the carbon atoms.
Methoxyethene: A related compound with only one methoxy group.
Uniqueness
(Z)-1,2-Dimethoxyethene is unique due to its specific geometric configuration, which can influence its physical properties, reactivity, and interactions with other molecules. This makes it distinct from its E-isomer and other related compounds.
属性
CAS 编号 |
7062-96-6 |
|---|---|
分子式 |
C4H8O2 |
分子量 |
88.11 g/mol |
IUPAC 名称 |
(Z)-1,2-dimethoxyethene |
InChI |
InChI=1S/C4H8O2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3- |
InChI 键 |
SJQBHNHASPQACB-ARJAWSKDSA-N |
手性 SMILES |
CO/C=C\OC |
规范 SMILES |
COC=COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


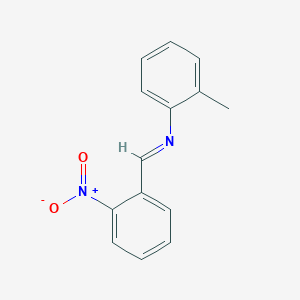
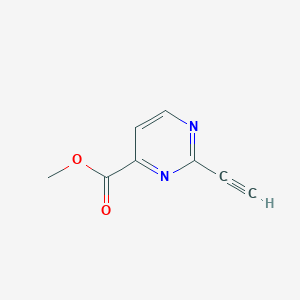
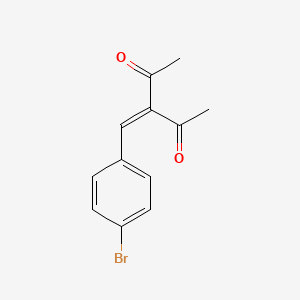
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
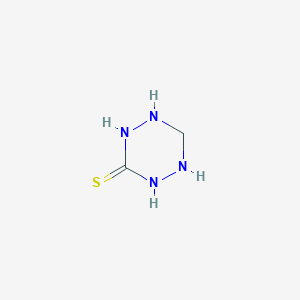
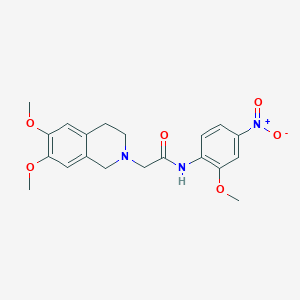
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
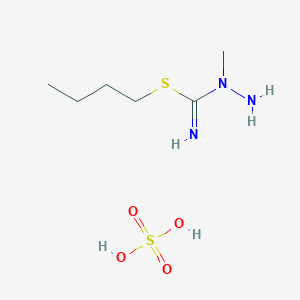
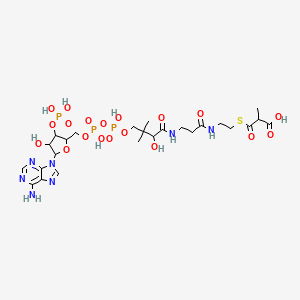
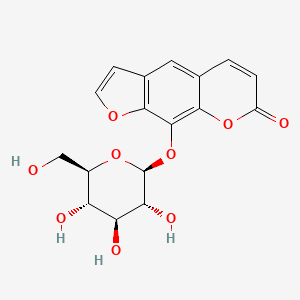
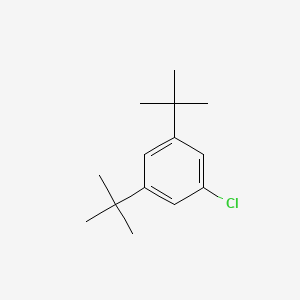
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)

